BenchChemオンラインストアへようこそ!

4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide

Steroid sulfatase Placental microsome assay Endocrine therapy

4-Chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide (CAS 700862-48-2) is a synthetic aryl sulfonamide that functions as a potent inhibitor of human steroid sulfatase (STS, EC 3.1.6.2), the enzyme responsible for hydrolyzing inactive sulfated steroid precursors into active estrogens and androgens within target tissues. With a molecular formula of C₁₁H₁₆ClNO₅S and a molecular weight of 309.77 g/mol, this compound belongs to the benzenesulfonamide class bearing a distinctive N-(2-methoxyethyl) substitution, a 4-chloro group, and 2,5-dimethoxy ring decoration.

Molecular Formula C11H16ClNO5S
Molecular Weight 309.76
CAS No. 700862-48-2
Cat. No. B2819109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
CAS700862-48-2
Molecular FormulaC11H16ClNO5S
Molecular Weight309.76
Structural Identifiers
SMILESCOCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC
InChIInChI=1S/C11H16ClNO5S/c1-16-5-4-13-19(14,15)11-7-9(17-2)8(12)6-10(11)18-3/h6-7,13H,4-5H2,1-3H3
InChIKeyPDUHMGFRCHEVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide (CAS 700862-48-2): A Sub-Nanomolar Steroid Sulfatase Inhibitor for Endocrine Oncology Research


4-Chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide (CAS 700862-48-2) is a synthetic aryl sulfonamide that functions as a potent inhibitor of human steroid sulfatase (STS, EC 3.1.6.2), the enzyme responsible for hydrolyzing inactive sulfated steroid precursors into active estrogens and androgens within target tissues . With a molecular formula of C₁₁H₁₆ClNO₅S and a molecular weight of 309.77 g/mol, this compound belongs to the benzenesulfonamide class bearing a distinctive N-(2-methoxyethyl) substitution, a 4-chloro group, and 2,5-dimethoxy ring decoration . Its biochemical profile, curated in ChEMBL (CHEMBL2011415) and deposited in BindingDB (BDBM50380215), reveals an IC₅₀ of 0.44 nM against STS in intact MCF-7 human breast cancer cells and 3.40 nM in human placental microsome preparations, placing it among the most potent non-steroidal STS inhibitors reported to date .

Why Benzenesulfonamide STS Inhibitors Cannot Be Substituted Interchangeably: The Case for 4-Chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide


Within the steroid sulfatase (STS) inhibitor class, small structural modifications produce dramatic potency shifts spanning three orders of magnitude. The N-(2-methoxyethyl) substituent on this benzenesulfonamide scaffold, combined with the 4-chloro and 2,5-dimethoxy ring pattern, yields an IC₅₀ of 0.44 nM in cellular assays, whereas closely related sulfonamide-bearing compounds such as CHEMBL3622057 exhibit IC₅₀ values of 1,200 nM—a >2,700-fold difference . Even among clinical-stage agents, potency varies substantially: Irosustat (STX64) achieves 0.2 nM in MCF-7 cells while EMATE (estrone-3-O-sulfamate) measures 0.83 nM, demonstrating that the absence or substitution of the specific N-alkyl moiety, chloro positioning, or methoxy pattern cannot be compensated by broad class membership . Generic interchange therefore risks selecting a compound with orders-of-magnitude lower target engagement, invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation Evidence: 4-Chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide vs. Established STS Inhibitors


Placental Microsomal STS Inhibition: Target Compound vs. Irosustat (STX64)

In human placental microsome preparations using [³H]estrone sulfate (E1S) as substrate, the target compound demonstrates an IC₅₀ of 3.40 nM, representing a 2.35-fold improvement in potency over the clinical-stage inhibitor Irosustat (STX64/667 COUMATE), which exhibits an IC₅₀ of 8 nM in the same assay system . The target compound's 3.40 nM value was obtained after 30-minute incubation with scintillation spectrometry detection, while the Irosustat value derives from the foundational publication by Purohit et al. (2000) using a comparable placental microsomal protocol .

Steroid sulfatase Placental microsome assay Endocrine therapy

Cellular STS Inhibition in MCF-7 Breast Cancer Cells: Target Compound vs. EMATE

In intact MCF-7 human breast cancer cells using [³H]E1S as substrate after 20 hours of incubation, the target compound achieves an IC₅₀ of 0.44 nM (440 pM), which is 1.89-fold more potent than the benchmark steroidal sulfamate EMATE (estrone-3-O-sulfamate), reported at 0.83 nM (830 pM) in the same cellular context . The target compound data were deposited in ChEMBL (CHEMBL2011415) and measured by scintillation spectrometry; the EMATE data were originally published by Woo et al. (2012) through synthesis and evaluation of estrone-3-O-sulfamate analogues .

Breast cancer Intact cell assay Estrone sulfatase

Potency Span Across STS Inhibitor Chemical Space: Target Compound vs. Representative Low-Potency Sulfonamide

The potency range among aryl sulfonamide STS inhibitors is remarkably broad. The target compound (IC₅₀ = 3.40 nM in placental microsomes; 0.44 nM in MCF-7 cells) belongs to the ultra-potent tier, whereas a structurally distinct sulfonamide from the same ChEMBL-curated dataset (CHEMBL3622057, BDBM50121074) exhibits an IC₅₀ of 1,200 nM (1.2 µM) when tested against STS activity in JEG-3 cells . This >350-fold potency gap (using the placental microsome value) or >2,700-fold gap (using the cellular MCF-7 value) illustrates that potency is exquisitely sensitive to the specific sulfonamide substituent architecture, and that selecting a generic 'sulfonamide STS inhibitor' without verifying the exact N-alkyl, chloro, and methoxy substitution pattern is scientifically invalid .

Structure-activity relationship Hit-to-lead Sulfonamide library

MCF-7 Cellular Potency Relative to the Clinical Benchmark Irosustat

In the same intact MCF-7 cellular assay format, the target compound (IC₅₀ = 0.44 nM) falls within a factor of 2.2 of the clinical candidate Irosustat (IC₅₀ = 0.2 nM) . While Irosustat maintains an approximately 2.2-fold potency advantage in this specific assay, the target compound's non-steroidal benzenesulfonamide scaffold is structurally distinct from Irosustat's tricyclic coumarin sulfamate core, offering an alternative chemical starting point with comparable target engagement . Additionally, the target compound outperforms the steroidal inhibitor EMATE (0.83 nM) by 1.89-fold in the identical MCF-7 context .

Clinical candidate comparison MCF-7 assay Lead prioritization

Recommended Application Scenarios for 4-Chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide Based on Quantitative Evidence


High-Potency Positive Control for Steroid Sulfatase Biochemical and Cellular Assays

With an IC₅₀ of 3.40 nM in placental microsomes and 0.44 nM in MCF-7 cells , this compound provides a reliable, highly potent positive control for STS inhibition assays. Its potency exceeds that of the clinical agent Irosustat (8 nM) in the microsomal format and the benchmark inhibitor EMATE (0.83 nM) in the cellular format , enabling laboratories to calibrate assay sensitivity at the sub-nanomolar range and benchmark new inhibitor candidates against a well-characterized, non-steroidal chemotype.

Non-Steroidal Lead Scaffold for STS-Targeted Medicinal Chemistry

The compound's 0.44 nM cellular potency against STS in MCF-7 breast cancer cells, combined with its benzenesulfonamide core distinct from the tricyclic coumarin sulfamate scaffold of Irosustat , makes it an attractive starting point for lead optimization programs seeking non-steroidal, patent-differentiating STS inhibitors. The >2,700-fold potency differential over lower-tier sulfonamides such as CHEMBL3622057 (1,200 nM) demonstrates that the specific 4-chloro-2,5-dimethoxy-N-(2-methoxyethyl) substitution pattern is critical for target engagement, guiding SAR exploration around this validated pharmacophore.

Breast Cancer Cell-Based Estrogen Biosynthesis Studies

Given that STS catalyzes the conversion of inactive estrone sulfate (E1S) to active estrone in breast tumor microenvironments, the compound's potent inhibition of STS in intact MCF-7 cells (IC₅₀ = 0.44 nM) supports its use as a chemical biology tool to probe the relative contributions of the STS pathway versus the aromatase pathway to local estrogen production. Its intermediate potency between Irosustat (0.2 nM) and EMATE (0.83 nM) in the same cellular context allows dose-response experiments that can titrate the degree of STS blockade to study threshold effects on estrogen-dependent gene expression and proliferation.

Chemical Probe for Sulfatase Selectivity Profiling Panels

The compound's sub-nanomolar STS potency (0.44 nM in MCF-7 cells) qualifies it as a high-affinity probe for inclusion in sulfatase selectivity panels, where its activity can be compared against other sulfatase family members (e.g., arylsulfatases A, B, C) to assess target selectivity. The availability of a structurally related low-potency comparator (CHEMBL3622057, IC₅₀ = 1,200 nM) provides an inactive or weakly active control for counter-screening experiments, enabling robust interpretation of structure-selectivity relationships within sulfonamide-based sulfatase inhibitor collections.

Quote Request

Request a Quote for 4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.